molecular formula C15H27NO4 B078425 Trachelanthamine CAS No. 14140-18-2

Trachelanthamine

Cat. No. B078425
CAS RN: 14140-18-2
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-OSFYFWSMSA-N
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Description

Trachelanthamine is a naturally occurring alkaloid found in plants of the Trachelanthaceae family. It is a potent vasoconstrictor and has been used in the treatment of cardiovascular diseases and other ailments. This compound has been studied extensively in recent years due to its potential therapeutic applications.

Scientific Research Applications

  • Biosynthesis of Trachelanthic Acid :

    • Trachelanthamine was studied for its biosynthesis in Eupatorium clematideum. The carbon skeleton of trachelanthic acid, related to this compound, was found to be biosynthesized in the same plant cell compartment as valine, with 2-oxoisovaleric acid as a common intermediate. This study provides insights into the complex biosynthesis pathway of this compound and its related compounds (Weber et al., 1999).
  • Synthesis of Alkaloids :

    • There has been progress in the chemical synthesis of this compound derivatives. For instance, (−)-trachelanthamidine, a pyrrolizidine alkaloid, was synthesized using a single electron transfer reaction in 1,4-dimethylpiperazine. This highlights the chemical interest in this compound and related compounds for potentially developing new pharmaceutical or other biologically active substances (Ishibashi et al., 2008).
  • Alkaloid Composition and Cytotoxicity :

    • Research on Rindera oblongifolia revealed the isolation of pyrrolizidine alkaloids like this compound N-oxide and others. Importantly, two new quaternary salts, rinderidine and oblongifolidine, were identified. None of these new alkaloids showed cytotoxicity against several cancer cell lines, indicating potential safety for further applications (Ruzibaeva et al., 2022).
  • Genotoxic Potencies in Cells :

    • A study evaluated the genotoxicity of various pyrrolizidine alkaloids, including this compound, in HepaRG cells using the γH2AX assay. It found that the genotoxic potency varied among the pyrrolizidine alkaloids, with this compound being among the less potent or non-active group. This research is critical in understanding the potential risks and safe applications of these compounds (Louisse et al., 2019).

properties

IUPAC Name

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSLRZZOVFVHJ-OSFYFWSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14140-18-2
Record name Trachelanthamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14140-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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